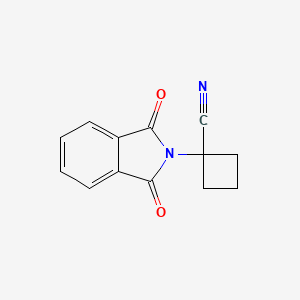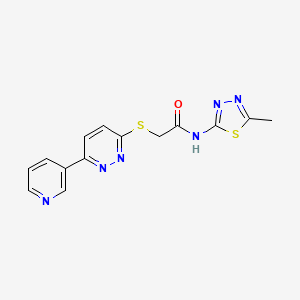![molecular formula C15H15N3O2S B2545320 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 863587-18-2](/img/structure/B2545320.png)
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as thiazole and imidazo[1,2-a]pyridine derivatives, which are often used in medicinal chemistry due to their biological activities. For instance, paper describes a series of N-(4-aryl-1,3-thiazol-2-yl)acetamides with antioxidant and anti-inflammatory properties. Although the exact compound is not mentioned, the structural similarities suggest that it may also possess similar properties.
Synthesis Analysis
The synthesis of related compounds involves coupling reactions and evaluations of their biological activities. In paper , the synthesis of an imidazo[1,2-a]pyridine derivative is achieved through a coupling reaction, which could be analogous to the synthesis of the compound . The synthesis process is crucial as it impacts the yield, purity, and subsequent biological activity of the compound.
Molecular Structure Analysis
The molecular structure of compounds with imidazo and thiazole rings has been studied using various techniques such as NMR, FT-IR, and X-ray diffraction as seen in paper . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, the presence of acetamide groups in these compounds suggests potential for further functionalization or participation in bioconjugation reactions, which could be relevant for drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. Theoretical calculations, such as those performed in paper using density functional theory (DFT), can predict these properties and are valuable for designing compounds with optimal pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Pharmacokinetics and Bioequivalence
A study conducted by Annunziato and di Renzo (1993) examined the pharmacokinetics of a related compound, highlighting its novel anti-inflammatory properties and assessing the bioequivalence of tablet and capsule formulations. This research contributes to understanding the absorption and metabolism processes in healthy human subjects, providing a foundation for further investigation into similar compounds (Annunziato & di Renzo, 1993).
Hemodynamic Effects
Another study by Nebel, Sabin, and Surawitzki (1981) focused on the hemodynamic effects of AR-L 115 BS, a compound structurally related to the one . The research demonstrated its potential in improving cardiac output and reducing preload in patients with acute myocardial infarction, offering insights into the vascular effects of similar compounds (Nebel, Sabin, & Surawitzki, 1981).
Metabolism and Excretion
The study of [14C]Mirabegron by Takusagawa et al. (2012) provides an example of how compounds are metabolized and excreted in humans. Although mirabegron differs in function and target, the methodology and findings offer valuable parallels for understanding the metabolism of complex organic molecules, including N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide (Takusagawa et al., 2012).
Anti-inflammatory and Antinociceptive Properties
Rouleau et al. (1997) investigated BP 2-94, a prodrug designed to release a histamine H3 receptor agonist, which shares some pharmacokinetic properties with the compound of interest. The study's findings on anti-inflammatory and antinociceptive effects in rodents provide a framework for exploring the therapeutic potential of similar compounds in treating conditions such as asthma, migraine, and inflammatory diseases (Rouleau et al., 1997).
Imaging Applications in Cancer Research
The development of 18F-EF5 for imaging hypoxia in squamous cell carcinoma of the head and neck by Komar et al. (2008) illustrates the potential for compounds like N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide in diagnostic imaging. Their research on detecting hypoxic regions within tumors could guide the application of similar compounds in imaging technologies (Komar et al., 2008).
Mechanism of Action
The anticancer activity of this compound is believed to be due to its ability to regulate microtubules . In vitro cytotoxicity assays have shown that this compound induces cell cycle G2/M-phase arrest in cancer cells . It also increases the expression of caspase-3 and PARP levels, indicative of apoptotic cell death .
Future Directions
The anticancer properties of this compound make it a promising candidate for further investigation as a potential anticancer drug . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting in vivo studies to assess its efficacy and safety .
properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)8-14(19)16-9-12-10-18-6-7-21-15(18)17-12/h2-7,10H,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXFSKFYVSZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)

![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)


![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)
